molecular formula C7H7F3N2O2S B8717183 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B8717183
M. Wt: 240.21 g/mol
InChI Key: CALQXFVRYGMKRS-UHFFFAOYSA-N
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Description

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of trifluoromethyl and sulphamoyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of trifluoromethyl and sulphamoyl groups onto an aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with trifluoromethylating agents and sulphamoylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction parameters and scalability. Additionally, the choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulphamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of trifluoromethyl and sulphamoyl groups, which impart distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

4-amino-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-4(11)1-2-6(5)15(12,13)14/h1-3H,11H2,(H2,12,13,14)

InChI Key

CALQXFVRYGMKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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